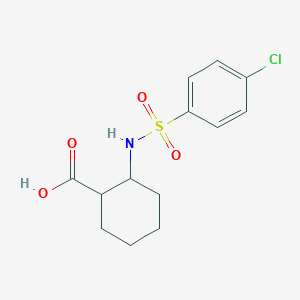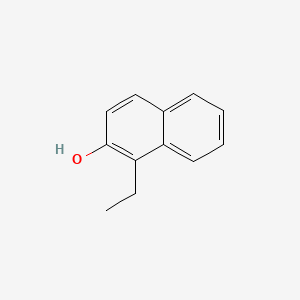
3-(4-Methylpent-3-enyl)thiophene
Vue d'ensemble
Description
3-(4-Methylpent-3-enyl)thiophene is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes a methylpent-3-enyl side chain attached to the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Methylpent-3-enyl)thiophene, typically involves various condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Methylpent-3-enyl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
3-(4-Methylpent-3-enyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpent-3-enyl)thiophene involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
3-Methylthiophene: Similar to 2-methylthiophene but with the methyl group at the 3-position.
Uniqueness: 3-(4-Methylpent-3-enyl)thiophene is unique due to its specific side chain, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
62469-65-2 |
|---|---|
Formule moléculaire |
C10H14S |
Poids moléculaire |
166.29 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)thiophene |
InChI |
InChI=1S/C10H14S/c1-9(2)5-3-6-10-7-4-8-11-10/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
LQQIHRRLQQGJJT-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CSC=C1)C |
SMILES canonique |
CC(=CCCC1=CC=CS1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
![4-Methylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8659216.png)








![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)
